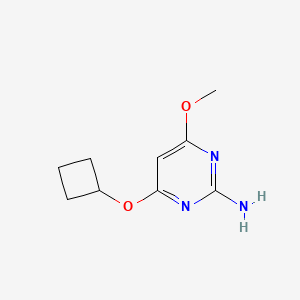

4-Cyclobutoxy-6-methoxypyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Cyclobutoxy-6-methoxypyrimidin-2-amine is a heterocyclic compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 4-Cyclobutoxy-6-methoxypyrimidin-2-amine typically involves multiple steps, including addition, condensation, cyclization, and methoxylation reactions . Here is a general synthetic route:

Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for the addition reaction.

Condensation Reaction: A deacidification agent is added to the product from the addition reaction, followed by cyanamide for the condensation reaction.

Cyclization Reaction: A Lewis acid protecting agent is added to the product from the condensation reaction, and dry hydrogen chloride gas is introduced for the cyclization reaction.

Methoxylation Reaction: Methanol and sodium hydroxide are added to the product from the cyclization reaction for the methoxylation reaction.

Industrial production methods often optimize these steps to improve yield and reduce environmental impact .

Chemical Reactions Analysis

4-Cyclobutoxy-6-methoxypyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the methoxy or cyclobutoxy groups can be replaced by other functional groups using reagents like sodium hydride or potassium tert-butoxide

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Cyclobutoxy-6-methoxypyrimidin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclobutoxy-6-methoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, derivatives of pyrimidine compounds have been shown to inhibit enzymes like Aurora kinase A, which plays a role in cell cycle regulation and cancer progression . The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

4-Cyclobutoxy-6-methoxypyrimidin-2-amine can be compared with other pyrimidine derivatives such as:

4-Cyclobutoxy-6-methylpyrimidine: Similar in structure but with a methyl group instead of a methoxy group.

4,6-Diphenylpyrimidin-2-amine: Known for its anticancer properties and inhibition of Aurora kinase A.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Biological Activity

4-Cyclobutoxy-6-methoxypyrimidin-2-amine is a pyrimidine derivative that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and inflammation. This compound is structurally characterized by a cyclobutoxy group and a methoxy substituent on the pyrimidine ring, which may influence its interaction with biological targets.

- Molecular Formula : C10H14N2O2

- Molecular Weight : 198.23 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in inflammation and cancer progression. It has been shown to interact with specific receptors, including prostaglandin E receptors (EP receptors), which play a crucial role in tumor microenvironment modulation and immune response.

Key Mechanisms:

- Inhibition of Prostaglandin E2 (PGE2) Signaling :

- Anticancer Activity :

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Studies

-

Colorectal Cancer Model :

In a study investigating the effects of EP receptor antagonists, it was found that compounds similar to this compound significantly reduced tumor growth in mouse models of colorectal cancer. The study highlighted the compound's ability to inhibit COX-mediated pathways, leading to decreased PGE2 levels and subsequent tumor suppression . -

Lung Cancer Study :

Another study focused on lung carcinoma demonstrated that treatment with pyrimidine derivatives resulted in reduced cell viability and increased apoptosis rates in cancer cell lines. The mechanism was linked to the downregulation of survival pathways activated by PGE2 .

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

4-cyclobutyloxy-6-methoxypyrimidin-2-amine |

InChI |

InChI=1S/C9H13N3O2/c1-13-7-5-8(12-9(10)11-7)14-6-3-2-4-6/h5-6H,2-4H2,1H3,(H2,10,11,12) |

InChI Key |

UWZYEQCWNAFDBK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC(=N1)N)OC2CCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.